molecular formula C21H25NO3 B2405886 (4-Butoxyphenyl)(2-phenylmorpholino)methanone CAS No. 946234-10-2

(4-Butoxyphenyl)(2-phenylmorpholino)methanone

Cat. No. B2405886
M. Wt: 339.435
InChI Key: RHQGTXTZLYPSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of (4-Butoxyphenyl)(2-phenylmorpholino)methanone consists of a butoxyphenyl group and a phenylmorpholino group connected by a methanone group .

Scientific Research Applications

Anticancer Properties

Compounds structurally related to (4-Butoxyphenyl)(2-phenylmorpholino)methanone have been explored for their anticancer properties. For example, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has been found to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in human leukemia HL-60 cells. This suggests potential therapeutic applications in cancer treatment by targeting the microtubule dynamics of cancer cells, leading to cell cycle arrest and apoptosis (Magalhães et al., 2013).

Antioxidant Properties

Another area of interest is the antioxidant properties of similar compounds. For instance, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives have shown effective antioxidant power in various in vitro assays. These compounds scavenge free radicals and have metal chelating activities, indicating their potential as antioxidant agents in pharmaceutical formulations or dietary supplements to mitigate oxidative stress (Çetinkaya et al., 2012).

Neuroprotective Activity

The neuroprotective activities of related compounds have also been investigated. For example, antioxidant 8-alkylamino-1,4-benzoxazines have shown potential as neuroprotective agents in models of brain damage, suggesting that similar compounds could be developed to protect against neurological disorders or injuries (Largeron et al., 2001).

Antibacterial Activity

Compounds with structures akin to (4-Butoxyphenyl)(2-phenylmorpholino)methanone have demonstrated antibacterial activity against cariogenic bacteria, indicating their potential use in dental care products to prevent dental caries by inhibiting the growth of plaque-forming bacteria (Sato et al., 1996).

Safety And Hazards

The safety data sheet for a similar compound, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It’s important to handle (4-Butoxyphenyl)(2-phenylmorpholino)methanone with care and use appropriate safety measures.

properties

IUPAC Name

(4-butoxyphenyl)-(2-phenylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-2-3-14-24-19-11-9-18(10-12-19)21(23)22-13-15-25-20(16-22)17-7-5-4-6-8-17/h4-12,20H,2-3,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQGTXTZLYPSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Butoxyphenyl)(2-phenylmorpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.